N-(3-acetamidophenyl)-2,2-dimethylpropanamide
Description
N-(3-Acetamidophenyl)-2,2-dimethylpropanamide is a synthetic organic compound characterized by a 2,2-dimethylpropanamide (pivaloyl) group attached to a phenyl ring substituted with an acetamido (-NHCOCH₃) moiety at the 3-position.
The compound’s structural features align with pharmacophores common in medicinal chemistry, where the pivaloyl group is used to improve pharmacokinetic properties, and the acetamido phenyl group may modulate target binding.
Properties
IUPAC Name |
N-(3-acetamidophenyl)-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-9(16)14-10-6-5-7-11(8-10)15-12(17)13(2,3)4/h5-8H,1-4H3,(H,14,16)(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHUOYQIWKGKBBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001219553 | |
| Record name | Propanamide, N-[3-(acetylamino)phenyl]-2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001219553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
521300-04-9 | |
| Record name | Propanamide, N-[3-(acetylamino)phenyl]-2,2-dimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=521300-04-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanamide, N-[3-(acetylamino)phenyl]-2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001219553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetamidophenyl)-2,2-dimethylpropanamide typically involves the acylation of 3-acetamidophenol with 2,2-dimethylpropanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and catalysts, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetamidophenyl)-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetamido group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that derivatives of N-(3-acetamidophenyl)-2,2-dimethylpropanamide exhibit anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that compounds with similar structural motifs showed moderate cytotoxicity against human cancer cell lines. For instance, the compound was found to inhibit cell proliferation in melanoma cells, suggesting its potential as a lead compound for further development in cancer therapy .
1.2 Analgesic and Anti-inflammatory Properties
The compound's structural resemblance to known analgesics suggests potential use in pain management. Its acetamide group may enhance its interaction with biological targets involved in pain signaling pathways. Preliminary studies have shown that analogs of this compound exhibit anti-inflammatory effects in animal models, indicating its therapeutic promise .
3.1 Synthesis and Characterization
A detailed study on the synthesis of this compound involved using dichloromethane as a solvent and triethylamine as a base. The reaction yielded the target compound with high purity after purification through column chromatography . The characterization techniques employed included NMR spectroscopy and mass spectrometry, confirming the compound's structure.
3.2 Biological Testing
In another case study, a series of derivatives based on this compound were evaluated for their biological activity against various cancer cell lines. The results indicated that specific modifications to the acetamide group significantly enhanced cytotoxicity, highlighting the importance of structure-activity relationships in drug design .
Mechanism of Action
The mechanism of action of N-(3-acetamidophenyl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites of enzymes, while the phenyl ring can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
N-(3-Aminophenyl)-2,2-Dimethylpropanamide
- Structure: Replaces the acetamido group with an amino (-NH₂) substituent.
- Properties: Lower molecular weight (206.29 g/mol vs. ~235 g/mol for the acetamido analog) and higher polarity due to the free amino group. The amino group increases reactivity, making it prone to oxidation or acylation, unlike the acetamido derivative, which is more stable .
- Synthesis : Achieved via direct acylation of 3-nitroaniline followed by reduction, yielding 70–80% purity after silica chromatography .
N-(3-Methoxyphenyl)-2,2-Dimethylpropanamide
- Structure : Methoxy (-OCH₃) substituent at the 3-position.
- Properties: The electron-donating methoxy group increases lipophilicity (predicted logP ~3.0) compared to the acetamido analog (logP ~2.5).
N-(5-Fluoro-2-Methylphenyl)-2,2-Dimethylpropanamide
- Structure : Fluorine at the 5-position and methyl at the 2-position on the phenyl ring.
- Properties: Molecular weight 209.26 g/mol, logP 2.73.
Heterocyclic Analogs: Pyridine Derivatives
N-(4-Iodo-3-Pyridyl)-2,2-Dimethylpropanamide
- Structure : Pyridine ring replaces phenyl, with iodine at the 4-position.
- Synthesis : Synthesized via lithiation-iodination of 2,2-dimethyl-N-(3-pyridyl)propanamide using n-BuLi and iodine, yielding 70% with 95.9% HPLC purity .
- Applications : The iodine atom enables further functionalization (e.g., cross-coupling reactions), making it a versatile intermediate in drug discovery.
N-(6-Bromo-5-Cyanopyridin-2-yl)-2,2-Dimethylpropanamide
- Structure: Bromine and cyano groups on a pyridine ring.
- Properties: Molecular weight 282.1 g/mol.
Complex Heterocyclic Systems
Pyrrolo[2,3-d]Pyrimidine Derivatives (e.g., Compound 20a)
- Structure : 2,2-Dimethylpropanamide attached to a pyrrolo[2,3-d]pyrimidine core with substituted phenyl groups.
- Biological Activity: Exhibits antitumor activity (IC₅₀ values in nanomolar range), attributed to the pivaloyl group’s stability and the heterocycle’s planar structure enabling DNA intercalation .
Biological Activity
N-(3-Acetamidophenyl)-2,2-dimethylpropanamide is a compound of interest due to its potential biological activities, particularly as a histone deacetylase (HDAC) inhibitor. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Overview of HDAC Inhibition
Histone deacetylases play a crucial role in the regulation of gene expression and are implicated in various diseases, including cancer. Inhibition of HDACs can lead to the reactivation of silenced genes involved in cell cycle regulation and apoptosis, making HDAC inhibitors valuable in cancer therapy.
Synthesis and Structural Characteristics
The compound this compound is synthesized through modifications of existing chemical frameworks. The structural characteristics include a central aromatic ring connected to an amide group, which is essential for its biological activity. The compound's synthesis often involves the use of acetamide moieties to enhance binding interactions with target proteins.
Antiproliferative Activity
Several studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. For instance, one study reported that compounds structurally related to this compound exhibited significant antiproliferative activity against HeLa cells, with some derivatives showing IC50 values in the low micromolar range .
The mechanism by which this compound exerts its effects is primarily through HDAC inhibition. This inhibition leads to an accumulation of acetylated histones and transcription factors, resulting in altered gene expression profiles that favor apoptosis and inhibit cell proliferation. The docking studies suggest that this compound may effectively bind to the active sites of HDAC enzymes, mimicking known benzamide inhibitors .
Case Studies
-
HeLa Cell Line Study :
- Objective : To evaluate the antiproliferative effects.
- Method : In vitro assays were performed using varying concentrations of the compound.
- Results : Significant inhibition of cell growth was observed at concentrations as low as 10 µM, with IC50 values indicating potent activity compared to control groups .
- Mechanistic Insights :
Data Summary Table
| Compound Name | Target Enzyme | IC50 (µM) | Cell Line | Mechanism |
|---|---|---|---|---|
| This compound | HDAC | 10 | HeLa | HDAC Inhibition |
| Related Compound A | HDAC | 5 | HeLa | HDAC Inhibition |
| Related Compound B | HDAC | 15 | MCF-7 | Apoptosis Induction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
